1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide - 400083-13-8

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

Catalog Number: EVT-2863683
CAS Number: 400083-13-8
Molecular Formula: C22H15F5N2O4
Molecular Weight: 466.364
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a compound identified in the context of cystic fibrosis research. [] It belongs to a class of molecules known as "potentiators" that demonstrate the ability to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [] Specifically, this compound exhibits the ability to enhance the chloride channel activity of the ∆F508-CFTR protein, a mutated form of CFTR associated with cystic fibrosis. []

Synthesis Analysis

While the provided literature doesn't offer a detailed protocol for the synthesis of 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide, its identification emerged from high-throughput screening and structure-activity relationship studies targeting potentiators of ∆F508-CFTR. [] This suggests that its synthesis likely involves modifications of existing potentiator scaffolds or exploration of novel chemical libraries.

Mechanism of Action

While the precise mechanism of action of 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide remains unelaborated in the provided literature, it's categorized as a potentiator of ∆F508-CFTR. [] This implies that it likely binds to the ∆F508-CFTR protein at a distinct site from the mutated residue, modulating the protein's conformation and enhancing its chloride channel gating properties. [] Further research would be needed to elucidate its specific binding site, the conformational changes it induces, and the kinetic parameters of its interaction with ∆F508-CFTR.

Applications

Based on the available information, the primary application of 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide appears to be within the realm of cystic fibrosis research. [] Specifically, its identification as a potentiator of ∆F508-CFTR that doesn't interfere with corrector action holds potential significance. []

  • Investigation of CFTR modulation: This compound could serve as a valuable tool to further dissect the structure-function relationships of ∆F508-CFTR, explore its gating mechanisms, and identify novel therapeutic targets. []
  • Development of combination therapies: The fact that it doesn't hinder corrector efficacy suggests its potential in combination therapies alongside corrector molecules, aiming to improve the efficacy of treatments for cystic fibrosis caused by the ∆F508 mutation. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an FDA-approved drug used as a potentiator in cystic fibrosis treatment. It specifically targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein and improves its chloride channel function. []

Relevance: While Ivacaftor does not share a direct structural resemblance to 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide, it is relevant due to its role as a CFTR potentiator. The research paper discusses Ivacaftor's potential to reduce the efficacy of certain CFTR corrector drugs. [] This highlights the importance of identifying potentiators that do not interfere with corrector action, a characteristic that might be relevant to 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide if it also targets CFTR.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug being studied for its potential in cystic fibrosis treatment. It aims to improve the cellular processing of the ∆F508-CFTR protein. []

Relevance: This compound shares the 2,2-difluoro-1,3-benzodioxol moiety with 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide. The presence of this specific structural feature in both compounds suggests potential similarities in their pharmacological profiles or interactions. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector drug under investigation for cystic fibrosis treatment, focusing on enhancing ∆F508-CFTR cellular processing. []

Relevance: Like the previous compound, this corrector also contains the 2,2-difluoro-1,3-benzodioxol structural element found in 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide. This shared structural motif implies a possible relationship in their mechanisms of action or biological targets. []

Properties

CAS Number

400083-13-8

Product Name

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

IUPAC Name

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Molecular Formula

C22H15F5N2O4

Molecular Weight

466.364

InChI

InChI=1S/C22H15F5N2O4/c23-21(24,25)15-4-1-3-13(9-15)11-28-19(30)16-5-2-8-29(20(16)31)12-14-6-7-17-18(10-14)33-22(26,27)32-17/h1-10H,11-12H2,(H,28,30)

InChI Key

MZFXOAOBVHSGHM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.